![molecular formula C14H24O7 B8245974 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione CAS No. 67030-22-2](/img/structure/B8245974.png)
1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione
Overview
Description
1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione is a useful research compound. Its molecular formula is C14H24O7 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Macrocyclic Ether-Ester Compounds
1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione has been used in the synthesis of various macrocyclic ether-esters. These compounds were created by reacting different glycols with adipoyl chloride and substituted malonyl, succinyl, and glutaryl chlorides (Thompson et al., 1977).
Study of Cyclic Monomers
This compound has been studied for its properties as a cyclic monomer. Its cavity's maximum internal diameter was found to be 7.5 Å, indicating potential applications in molecular encapsulation and transport (Cronin et al., 1997).
Macrocyclic Ether-Esters, Thioether-Esters, and Ether-Thiolesters Synthesis
Research has explored the synthesis of macrocyclic compounds including 1,4,7,10,13-pentaoxacyclopentadecane-2,3-dione, highlighting its role in developing diverse macrocyclic structures (Fore et al., 1978).
Intrinsic Acidity and Basicity in Polyether‐Ester Compounds
The mass spectrometric behavior of derivatives, including 1,4,7,10,13-pentaoxacycloheptadecane-14,17-dione, was studied to understand their acidic and basic sites in molecular ions and neutral molecules (Podda et al., 1986).
Dioxygen Adducts of Nickel(II) and Cobalt(II) Complexes
The compound has been utilized in the preparation of macrocyclic ligands for studying the stability constants of their Cu(II), Ni(II), and Co(II) complexes. This research aids in understanding the dioxygen affinities of these metal complexes (Chen et al., 1991).
Crystal Structure Analysis
The crystal structure of 1,4,7,10,13-pentaoxacyclohexadecane-14,16-dione complex with sodium thiocyanate was analyzed, revealing insights into the coordination polyhedron and chain formation in crystals (Chekhlov, 2002).
properties
IUPAC Name |
1,4,7,10,13-pentaoxacyclononadecane-14,19-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O7/c15-13-3-1-2-4-14(16)21-12-10-19-8-6-17-5-7-18-9-11-20-13/h1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCGDHDPVLXYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOCCOCCOCCOC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337409 | |
Record name | 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67030-22-2 | |
Record name | 1,4,7,10,13-Pentaoxacyclononadecane-14,19-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.